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molecular formula C12H10F3NOS B030318 {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 317318-96-0

{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No. B030318
M. Wt: 273.28 g/mol
InChI Key: SEHCYQHVWYXBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576109B2

Procedure details

Cool (0° C.) a solution of lithium aluminum hydride (10 mL, 1M in THF) and add a solution of 4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid (Commercially available, 2.87 g, 10 mmol) in THF (20 mL). On complete addition, remove the cold bath and stir for 3.5 hrs. Cool this solution to 5° C., and then add water (0.25 mL), dropwise, followed by NaOH solution (0.25 mL, 5M in water) and water (0.5 mL). Dilute the resulting mixture with ethyl acetate and then filter through a pad of celite. Wash the solids with dichloromethane and then concentrate the combined filtrates under reduced pressure to give the title compound as a yellow solid (2.59 g).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[N:9]=[C:10]([C:16]2[CH:21]=[CH:20][C:19]([C:22]([F:25])([F:24])[F:23])=[CH:18][CH:17]=2)[S:11][C:12]=1[C:13](O)=[O:14]>C1COCC1>[CH3:7][C:8]1[N:9]=[C:10]([C:16]2[CH:17]=[CH:18][C:19]([C:22]([F:25])([F:23])[F:24])=[CH:20][CH:21]=2)[S:11][C:12]=1[CH2:13][OH:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N=C(SC1C(=O)O)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
stir for 3.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition
CUSTOM
Type
CUSTOM
Details
remove the cold bath
ADDITION
Type
ADDITION
Details
Dilute the resulting mixture with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filter through a pad of celite
WASH
Type
WASH
Details
Wash the solids with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the combined filtrates under reduced pressure

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
CC=1N=C(SC1CO)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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